![molecular formula C11H8N2O2 B1398602 [2,3'-Bipyridine]-6'-carboxylic acid CAS No. 845827-00-1](/img/structure/B1398602.png)
[2,3'-Bipyridine]-6'-carboxylic acid
Vue d'ensemble
Description
Bipyridines are a class of organic compounds with two pyridine rings. They are used as ligands in coordination chemistry and have applications in various fields . Carboxylic acids are organic compounds containing a carboxyl functional group. They are known for their sour taste and reactivity with bases to form salts .
Synthesis Analysis
Bipyridines can be synthesized through various methods, including metal-catalyzed cross-coupling reactions . The synthesis often involves commercially available starting compounds and their direct N-alkylation .Molecular Structure Analysis
The structure of bipyridines depends on the mutual orientation of the pyridine rings. For instance, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridinium salts, which are related to bipyridines, have been studied for their electrochemical behavior. The behavior depends on factors such as the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “[2,3’-Bipyridine]-6’-carboxylic acid” would depend on its specific structure. Bipyridines and carboxylic acids each have their own sets of characteristic properties .Applications De Recherche Scientifique
Biologically Active Molecules
Bipyridine derivatives, including “[2,3’-Bipyridine]-6’-carboxylic acid”, are used as fundamental components in various biologically active molecules . They are present in a large number of naturally occurring bioactive compounds and are widely used in drug designing and development in pharmaceuticals .
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is a crucial property in catalysis .
Photosensitizers
“[2,3’-Bipyridine]-6’-carboxylic acid” and its derivatives can be used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light.
Viologens
Viologens are a family of compounds that are derivatives of 4,4’-bipyridine. Bipyridine derivatives, including “[2,3’-Bipyridine]-6’-carboxylic acid”, are used in the synthesis of viologens .
Supramolecular Structures
Bipyridine derivatives are extensively used in the formation of supramolecular structures . These structures have applications in various fields, including materials science, medicine, and nanotechnology.
Chemosensors
Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Orientations Futures
Propriétés
IUPAC Name |
5-pyridin-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKHMPAWFRPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridine]-6'-carboxylic acid | |
CAS RN |
845827-00-1 | |
| Record name | [2,3′-Bipyridine]-6′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

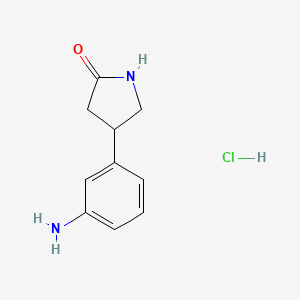
![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)
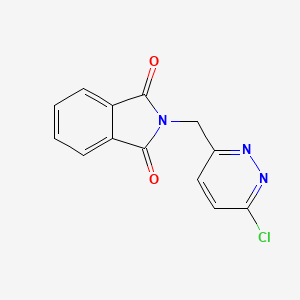
![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)
![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)
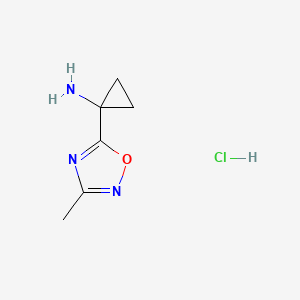
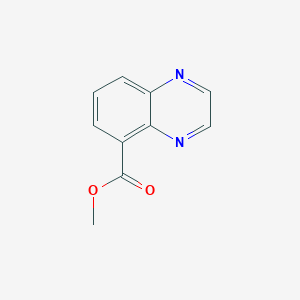
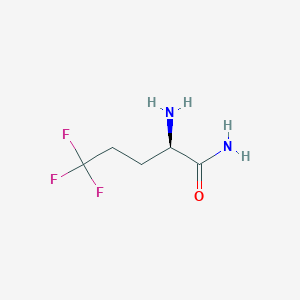

![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)